Cas no 40477-61-0 (4-Bromo-5-ethylthiophene-2-carboxylic acid)
4-Bromo-5-ethylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-ethylthiophene-2-carboxylic acid
- 4-BROMO-5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID
- 4-bromo-5-ethyl-2-thiophenecarboxylic acid
- 5-Aethyl-4-brom-thiophen-2-carbonsaeure
- 5-ethyl-4-bromo-thiophene-2-carboxylic acid
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- MDL: MFCD03422295
- Inchi: 1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10)
- InChI Key: IRDAEUDNKBRCAE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)SC=1CC
Computed Properties
- Exact Mass: 233.93500
- Monoisotopic Mass: 233.93501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- PSA: 65.54000
- LogP: 2.77120
4-Bromo-5-ethylthiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-5-ethylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 028287-500mg |
4-Bromo-5-ethylthiophene-2-carboxylic acid |
40477-61-0 | 500mg |
$300.00 | 2023-09-06 | ||
| Matrix Scientific | 028287-1g |
4-Bromo-5-ethylthiophene-2-carboxylic acid |
40477-61-0 | 1g |
$462.00 | 2023-09-06 | ||
| TRC | B135785-50mg |
4-Bromo-5-Ethylthiophene-2-Carboxylic Acid |
40477-61-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B135785-100mg |
4-Bromo-5-Ethylthiophene-2-Carboxylic Acid |
40477-61-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B135785-500mg |
4-Bromo-5-Ethylthiophene-2-Carboxylic Acid |
40477-61-0 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Fluorochem | 028026-1g |
4-Bromo-5-ethyl-thiophene-2-carboxylic acid |
40477-61-0 | 90% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 028026-5g |
4-Bromo-5-ethyl-thiophene-2-carboxylic acid |
40477-61-0 | 90% | 5g |
£591.00 | 2022-03-01 | |
| Chemenu | CM113119-5g |
4-bromo-5-ethylthiophene-2-carboxylic acid |
40477-61-0 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM113119-10g |
4-bromo-5-ethylthiophene-2-carboxylic acid |
40477-61-0 | 95% | 10g |
$960 | 2021-08-06 | |
| Chemenu | CM113119-5g |
4-bromo-5-ethylthiophene-2-carboxylic acid |
40477-61-0 | 95% | 5g |
$600 | 2022-09-29 |
4-Bromo-5-ethylthiophene-2-carboxylic acid Suppliers
4-Bromo-5-ethylthiophene-2-carboxylic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-Bromo-5-ethylthiophene-2-carboxylic acid
4-Bromo-5-ethylthiophene-2-carboxylic acid (CAS 40477-61-0): A Versatile Building Block in Organic Synthesis
4-Bromo-5-ethylthiophene-2-carboxylic acid (CAS 40477-61-0) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This brominated thiophene derivative serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials. With the molecular formula C7H7BrO2S, this compound combines the unique electronic properties of the thiophene ring with the reactivity of both bromo and carboxylic acid functional groups.
The growing demand for thiophene-based compounds in drug discovery and organic electronics has made 4-Bromo-5-ethylthiophene-2-carboxylic acid particularly relevant in current research trends. Scientists are increasingly exploring its potential in developing new small molecule drugs, particularly in areas such as anti-inflammatory agents and kinase inhibitors. The compound's electron-rich aromatic system makes it attractive for designing organic semiconductors and conductive polymers, aligning with the global push for sustainable electronic materials.
From a synthetic chemistry perspective, 4-Bromo-5-ethylthiophene-2-carboxylic acid offers multiple sites for chemical modification. The bromo substituent at the 4-position enables various cross-coupling reactions (Suzuki, Stille, or Negishi couplings), while the carboxylic acid group provides opportunities for amide bond formation or esterification. This dual functionality explains why researchers frequently search for "40477-61-0 synthesis methods" or "4-Bromo-5-ethylthiophene-2-carboxylic acid applications" in scientific databases.
The compound's physical properties contribute to its utility in laboratory settings. With a molecular weight of 235.10 g/mol, 4-Bromo-5-ethylthiophene-2-carboxylic acid typically appears as a white to off-white crystalline powder. Its moderate solubility in common organic solvents (DMSO, DMF, THF) but limited water solubility makes it suitable for various organic transformations. Analytical data shows characteristic 1H NMR signals around δ 7.50 (s, 1H, thiophene-H), 2.70 (q, 2H, CH2), and 1.25 (t, 3H, CH3), which are valuable for quality control and reaction monitoring.
In pharmaceutical research, 4-Bromo-5-ethylthiophene-2-carboxylic acid serves as a precursor for numerous biologically active compounds. Recent publications highlight its use in developing potential tyrosine kinase inhibitors and G protein-coupled receptor modulators. The thiophene core mimics phenyl rings in drug molecules while offering improved metabolic stability and distinct electronic properties. These applications explain why queries like "thiophene carboxylic acid drug discovery" and "bromothiophene medicinal chemistry" have become increasingly common in scientific literature searches.
The materials science community has shown growing interest in 4-Bromo-5-ethylthiophene-2-carboxylic acid for developing advanced functional materials. Its incorporation into π-conjugated systems enhances charge transport properties in organic electronic devices. Researchers working on organic photovoltaics and OLED technologies frequently utilize this compound to modify energy levels and improve device performance. This aligns with current industry trends toward more efficient and environmentally friendly electronic materials.
Quality control and handling of 4-Bromo-5-ethylthiophene-2-carboxylic acid require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments away from strong oxidizers is recommended to maintain stability. Analytical techniques such as HPLC, GC-MS, and elemental analysis are typically employed to verify purity, which is crucial for its applications in sensitive synthetic processes.
The commercial availability of 4-Bromo-5-ethylthiophene-2-carboxylic acid has expanded significantly to meet research demand. Suppliers typically offer the compound in various purity grades (98%, 99%) with different packaging options. Current market trends show stable pricing for this specialty chemical, reflecting its established position as a research tool. Scientists often search for "CAS 40477-61-0 suppliers" or "buy 4-Bromo-5-ethylthiophene-2-carboxylic acid" when sourcing this material for their projects.
Future research directions for 4-Bromo-5-ethylthiophene-2-carboxylic acid derivatives appear promising. Emerging studies explore its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for catalytic and sensing applications. The compound's versatility ensures it will remain relevant as new applications in green chemistry and sustainable materials continue to develop. This outlook explains the growing number of citations for this compound in recent years across various chemistry disciplines.
In conclusion, 4-Bromo-5-ethylthiophene-2-carboxylic acid (CAS 40477-61-0) represents a multifaceted building block with wide-ranging applications in modern chemistry. Its unique combination of aromatic character, halogen functionality, and carboxylic acid group makes it invaluable for researchers in both academia and industry. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its importance in the development of novel pharmaceuticals and advanced materials.
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